molecular formula C14H25NO3 B13536264 N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate

N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate

Cat. No.: B13536264
M. Wt: 255.35 g/mol
InChI Key: VWXHXWYNXRMTSY-UHFFFAOYSA-N
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Description

N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis. This particular compound is known for its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and an oxopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate
  • tert-butyl N-[(1r,4r)-4-(6-bromopyridine-3-amido)cyclohexyl]carbamate

Uniqueness

N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-[4-(2-oxopropyl)cyclohexyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-10(16)9-11-5-7-12(8-6-11)15-13(17)18-14(2,3)4/h11-12H,5-9H2,1-4H3,(H,15,17)

InChI Key

VWXHXWYNXRMTSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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